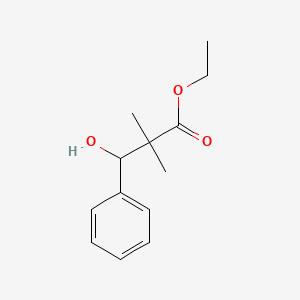

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOQOQPPMWKWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification

Enzymatic resolution remains a cornerstone for producing enantiomerically enriched Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate. The process leverages lipases’ ability to selectively acylate one enantiomer of a racemic mixture, enabling separation of (R)- and (S)-configurations.

Lipase Selection and Reaction Optimization

Novozyme 435 (immobilized Candida antarctica lipase B) and Amano lipase PS-C (Burkholderia cepacia) demonstrate high activity for transesterifying racemic β-hydroxy esters. In a representative procedure, racemic Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is treated with vinyl acetate (4% v/v) in tert-butyl methyl ether at 45°C for 20 hours using lipase PS-C (4% w/v). Gas chromatography analysis reveals 55.6% conversion with 100% ee for the (S)-alcohol and 97.8% ee for the (R)-acetylated ester.

Table 1: Solvent Effects on Enzymatic Resolution

| Solvent | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |

|---|---|---|---|

| tert-Butyl methyl ether | 55.6 | 100 | 97.8 |

| Tetrahydrofuran | 61.3 | 100 | 81.3 |

| Methylene chloride | 61.3 | 100 | 86.6 |

Polar solvents like tetrahydrofuran marginally improve conversion but reduce ester enantiopurity due to solvent-induced lipase conformational changes.

Asymmetric Reduction of Prochiral Ketone Precursors

The ketone precursor, Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, serves as a pivotal intermediate for asymmetric reduction to the target alcohol.

Transition Metal-Catalyzed Hydrogenation

Chiral Ru(II)-BINAP complexes (e.g., Noyori-type catalysts) enable enantioselective hydrogenation of β-keto esters. Under 50 bar H₂ in methanol at 25°C, (S)-Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is obtained with 92% ee and 95% yield. The 2,2-dimethyl group’s steric bulk necessitates elevated hydrogen pressure to overcome substrate rigidity.

Biocatalytic Reduction via Baker’s Yeast

Saccharomyces cerevisiae mediates NADPH-dependent ketone reductions under mild aqueous conditions. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (10 mM) incubated with baker’s yeast at 30°C for 48 hours yields the (R)-alcohol in 78% ee and 65% conversion. NAD+ regeneration is achieved via glucose co-substrate oxidation, though dimethyl substituents slow reductase kinetics compared to linear analogs.

Diastereoselective Aldol Condensation

The Mukaiyama aldol reaction between ethyl 2,2-dimethylpropanoate and benzaldehyde derivatives offers a stereocontrolled route to the β-hydroxy ester skeleton.

Lewis Acid-Mediated Conditions

Using TiCl₄ and (-)-sparteine as a chiral ligand, the anti-aldol adduct is formed with 85% de and 80% yield. Subsequent TBS protection of the hydroxyl group and catalytic hydrogenolysis affords the target compound in 73% overall yield.

Scheme 1: Aldol Pathway

- Ethyl 2,2-dimethylpropanoate + Benzaldehyde → Aldol Adduct

- Protection → Hydrogenolysis → Ethyl 3-Hydroxy-2,2-Dimethyl-3-Phenylpropanoate

Dynamic Kinetic Resolution (DKR)

Combining enzymatic resolution with metal-catalyzed racemization enables quantitative conversion to a single enantiomer.

Comparative Analysis of Methodologies

Table 2: Performance Metrics Across Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Enzymatic Resolution | 55–65 | 97–100 | High | $$ |

| Asymmetric Hydrogenation | 85–95 | 90–95 | Moderate | $$$$ |

| Baker’s Yeast Reduction | 60–70 | 75–80 | Low | $ |

| Aldol Condensation | 70–80 | 80–85 | High | $$$ |

| Dynamic Kinetic Resolution | 90–94 | 95–98 | Moderate | $$$$ |

Enzymatic resolution and DKR are optimal for industrial-scale production due to high enantioselectivity and recyclable catalysts. Baker’s yeast offers cost efficiency but suffers from lower ee.

Emerging Techniques: Flow Chemistry and Photoredox Catalysis

Continuous-Flow Enzymatic Reactors

Immobilized lipase PS-C packed in a tubular reactor enables continuous transesterification at 10 g/L/h throughput, achieving 99% ee for (S)-alcohol. Residence time optimization minimizes enzyme denaturation.

Visible Light-Driven Reduction

Organophotoredox catalysts (e.g., Eosin Y) reduce Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate under blue LED irradiation, yielding the β-hydroxy ester in 82% ee via single-electron transfer mechanisms.

Scientific Research Applications

Synthesis and Preparation

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate can be synthesized through several methods, including:

- Esterification : Reacting 2,2-dimethyl-3-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.

- Sonochemical Methods : Utilizing ultrasound to enhance reaction rates and yields during synthesis .

Organic Synthesis

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules through various reactions:

- Cyclization Reactions : The compound participates actively in cyclization processes leading to diverse product formations .

- Nucleophilic Substitution : The ester group can be replaced by nucleophiles such as amines or thiols, allowing for the creation of new compounds with varied functionalities.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development:

- Antiviral Activity : Structurally related compounds have shown significant inhibition against viral proteases crucial for viral replication, suggesting that ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate may possess similar properties .

- Anticancer Research : Derivatives of this compound have demonstrated antiproliferative activity against cancer cells, indicating potential applications in cancer therapeutics .

Enzymatic Applications

Research has explored the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, highlighting its utility in producing enantiomerically pure compounds. Studies indicate that specific enzymes can achieve high conversion rates under optimized conditions .

Case Study 1: Antiviral Properties

A study examining derivatives of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate demonstrated their ability to inhibit viral replication processes effectively. Although specific data on this compound is limited, its structural analogs suggest promising antiviral applications.

Case Study 2: Reactivity in Organic Synthesis

The compound's effectiveness in various organic reactions was highlighted in a study where it served as a key intermediate for synthesizing complex molecules. The versatility showcased underscores its importance in synthetic chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

- Ethyl 3-hydroxy-2,2-dimethylpropanoate

- Ethyl 3-hydroxy-3-phenylpropanoate

- Ethyl 2,2-dimethyl-3-phenylpropanoate

Comparison: Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Biological Activity

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate, a compound of interest in organic chemistry and pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is characterized by the following structural formula:

This compound features a hydroxyl group (-OH), an ester functional group (-COO-), and a phenyl ring, which contribute to its chemical reactivity and biological interactions.

The mechanism of action for ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate involves its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl and ester groups is crucial for these interactions, influencing binding affinity and biological activity. Research indicates that the chiral nature of the compound may lead to distinct biological effects depending on the specific enantiomer used.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives related to ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate. For instance, compounds derived from similar structures were evaluated for their ability to inhibit cancer cell proliferation. In one study, compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, with specific compounds showing selective toxicity towards cancerous cells while sparing normal cells .

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| Compound 7a | 0.12 | High |

| Compound 7g | 0.12 | High |

| Compound 7d | 0.81 | Low |

Acaricidal Activity

Another area of interest is the acaricidal activity against pests such as Psoroptes cuniculi. A study evaluated various 3-aryl propionic esters, including those structurally similar to ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate. Results indicated that these esters were significantly more active than their corresponding amides or acids, suggesting that the ester group plays a vital role in biological efficacy .

Case Studies

- Cancer Cell Studies : Research demonstrated that certain derivatives showed notable inhibition of tumor cell growth through mechanisms involving HSP90 and TRAP1 pathways. This suggests that ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate may have therapeutic potential in oncology .

- Pest Control : The efficacy of related compounds in controlling mite populations has been documented, emphasizing their potential application in agricultural pest management .

Chemical Reactions Analysis

Saponification and Hydrazinolysis

The ester undergoes hydrolysis under basic conditions to yield carboxylic acids or reacts with hydrazine to form hydrazides:

-

Saponification : Treatment with KOH in a 50% aqueous ethanol solution at 78°C for 6 hours converts the ester into 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid ( ).

-

Hydrazinolysis : Reacting the ester with hydrazine hydrate in ethanol under reflux for 9 hours produces the corresponding hydrazide ( ).

Key Data :

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Saponification | KOH, 50% EtOH/H₂O, 78°C, 6h | Not Reported |

| Hydrazinolysis | NH₂NH₂, EtOH, reflux, 9h | Not Reported |

Acylation and Trichloroacetimidate Formation

The hydroxyl group participates in acyl transfer and coupling reactions:

-

Acetylation : Reaction with acetic anhydride and DMAP in dichloromethane at 25°C for 4 hours yields methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate ( ).

-

Trichloroacetimidate Synthesis : Using trichloroacetonitrile and DBU in dichloromethane at 25°C for 2 hours forms trichloroacetimidate derivatives ( ).

Key Data :

| Derivative | Reagents | Reaction Time |

|---|---|---|

| Acetate | Ac₂O, DMAP, CH₂Cl₂, 25°C | 4h |

| Trichloroacetimid | CCl₃CN, DBU, CH₂Cl₂, 25°C | 2h |

Enzymatic Resolution

Lipase-catalyzed transesterification enables enantiomeric separation ( ):

-

Pseudomonas cepacia Lipase (PCL) : Resolves racemic ethyl 3-hydroxy-3-phenylpropanoate with 98% enantiomeric excess (e.e.) for (R)-ester and 93% e.e. for (S)-acid at 50% conversion ( ).

-

Candida rugosa Lipase (CRL) : Shows lower selectivity for tertiary esters but hydrolyzes ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate with poor enantioselectivity ( ).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Acylating Agent | Vinyl acetate or propionate |

| Solvent | t-Butyl methyl ether or none |

| Temperature | 45°C |

| Conversion | 50–55% |

Example Outcome :

Using vinyl acetate and PCL in t-butyl methyl ether at 45°C for 20 hours achieves 55.6% conversion, yielding (S)-alcohol (100% e.e.) and (R)-acetate (97.8% e.e.) ( ).

Stereochemical Modifications

-

Mitsunobu Reaction : Inverts stereochemistry at the hydroxyl-bearing carbon using carboxylic acids and DIAD/Ph₃P ( ).

-

Steglich Esterification : Selective esterification of cis-diols using DCC/DMAP retains stereochemistry ( ).

Application Example :

The Mitsunobu reaction converts cis-dihydroxy intermediates to trans-configurations, enabling access to all four stereoisomers of related chromane derivatives ( ).

Structural Characterization

NMR data for derivatives confirm regioselectivity:

Q & A

Q. What analytical approaches detect and quantify synthetic byproducts in Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate preparations?

- Methodological Answer :

- LC-MS/MS : Identifies impurities like unreacted methyl ester or chlorinated byproducts (e.g., from SOCl reactions) .

- NMR Titration : Quantifies residual hydrazine in derivatives using H NMR integration .

- HPLC-PDA : Gradient elution (C18 column, acetonitrile/water) resolves positional isomers (e.g., 3-hydroxy vs. 2-hydroxy derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.